![molecular formula C8H7Cl2N B13458201 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13458201.png)
4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine is a heterocyclic compound with the molecular formula C8H7Cl2N It is a derivative of cyclopenta[b]pyridine, characterized by the presence of two chlorine atoms at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . The reaction conditions include maintaining an inert atmosphere and a temperature range of 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes precise control of temperature, pressure, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4) or hydrogen in the presence of a catalyst.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH at 25°C in water.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine
- 1,3-Dichloro-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile
Uniqueness
4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7Cl2N |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
4,7-dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine |
InChI |
InChI=1S/C8H7Cl2N/c9-6-3-4-11-8-5(6)1-2-7(8)10/h3-4,7H,1-2H2 |
InChI Key |
ZDQTXRYHERHCDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CN=C2C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458127.png)
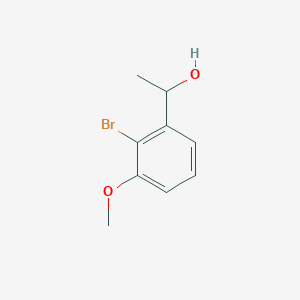
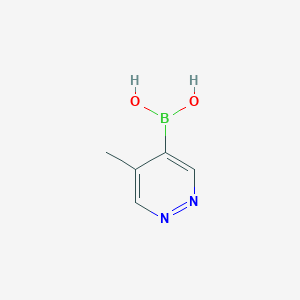
![{[(1-Azidopropan-2-yl)oxy]methyl}benzene](/img/structure/B13458167.png)
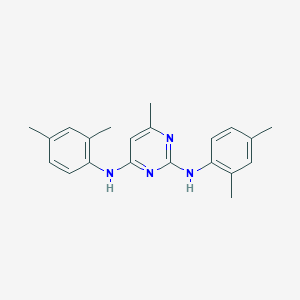
![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
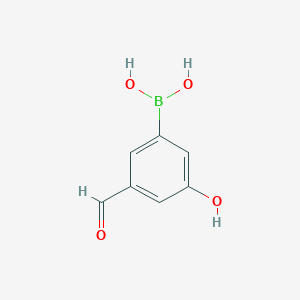
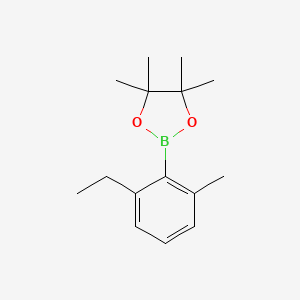
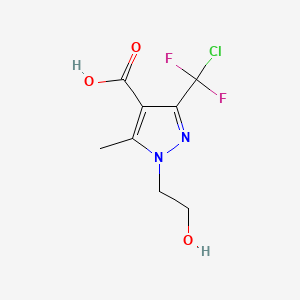
![4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
![Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate](/img/structure/B13458191.png)
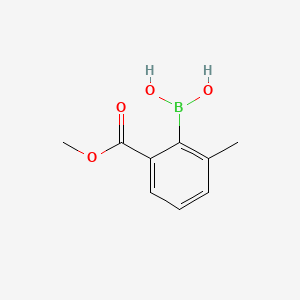
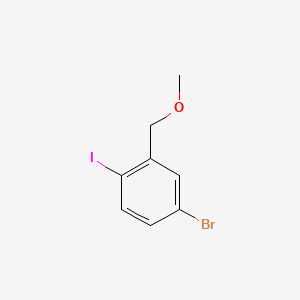
![methyl 4-[(N-methylacetamido)methyl]benzoate](/img/structure/B13458207.png)
